molecular formula C12H13BrN2OS B15042337 2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B15042337
M. Wt: 313.22 g/mol
InChI Key: PCOVPHVJYCZHSF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidative cyclization using iodine or bromine as the oxidizing agent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under certain conditions, although this is less common.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-Phenyl-5-(butylsulfanyl)-1,3,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-Chlorophenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    2-(4-Methylphenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole: The presence of a methyl group instead of bromine can lead to different biological activities and chemical reactivity.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s overall properties.

Properties

Molecular Formula

C12H13BrN2OS

Molecular Weight

313.22 g/mol

IUPAC Name

2-(4-bromophenyl)-5-butylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H13BrN2OS/c1-2-3-8-17-12-15-14-11(16-12)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

PCOVPHVJYCZHSF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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